(2-Aminocyclopentyl)methanol hydrochloride
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Overview
Description
(2-Aminocyclopentyl)methanol hydrochloride is a chemical compound with the molecular formula C6H14ClNO. It is a white solid that is often used in various chemical and pharmaceutical applications. The compound is known for its unique structure, which includes a cyclopentane ring with an amino group and a hydroxyl group attached to it, making it a versatile intermediate in organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Aminocyclopentyl)methanol hydrochloride typically involves the reduction of a corresponding ketone or aldehyde using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction is usually carried out in an inert atmosphere to prevent oxidation .
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of Grignard reagents, where a cyclopentyl magnesium halide reacts with an appropriate amine to form the desired product. This method is favored for its efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
(2-Aminocyclopentyl)methanol hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: It can be reduced to form more saturated compounds.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like alkyl halides and acyl chlorides are often used in substitution reactions.
Major Products Formed
The major products formed from these reactions include various cyclopentyl derivatives, such as cyclopentyl ketones, cyclopentyl alcohols, and substituted cyclopentyl amines .
Scientific Research Applications
(2-Aminocyclopentyl)methanol hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is used in the study of enzyme mechanisms and protein interactions.
Industry: The compound is used in the production of fine chemicals and as a building block in the synthesis of various industrial products
Mechanism of Action
The mechanism of action of (2-Aminocyclopentyl)methanol hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The amino group can form hydrogen bonds with active sites of enzymes, while the hydroxyl group can participate in various biochemical reactions. These interactions can modulate the activity of enzymes and receptors, leading to various physiological effects .
Comparison with Similar Compounds
Similar Compounds
- (2-Aminocyclopentyl)methanol hydrochloride hydrate
- cis-(2-Amino-2-methyl-cyclopentyl)-methanol hydrochloride
- trans-(2-Amino-cyclopentyl)-methanol hydrochloride
Uniqueness
This compound is unique due to its specific combination of an amino group and a hydroxyl group on a cyclopentane ring. This structure allows it to participate in a wide range of chemical reactions and makes it a valuable intermediate in organic synthesis .
Properties
Molecular Formula |
C6H14ClNO |
---|---|
Molecular Weight |
151.63 g/mol |
IUPAC Name |
(2-aminocyclopentyl)methanol;hydrochloride |
InChI |
InChI=1S/C6H13NO.ClH/c7-6-3-1-2-5(6)4-8;/h5-6,8H,1-4,7H2;1H |
InChI Key |
DJZSFZUZNGAAID-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C(C1)N)CO.Cl |
Origin of Product |
United States |
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